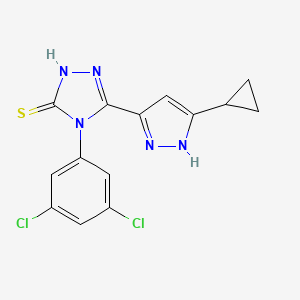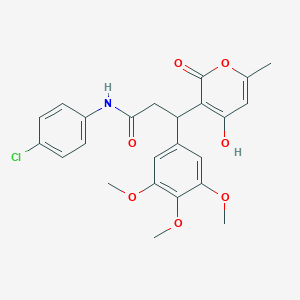
5-(3-cyclopropyl-1H-pyrazol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include cyclopropyl derivatives, pyrazole, and dichlorophenyl compounds. The key steps may involve:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the triazole ring via cycloaddition reactions.
- Functionalization of the triazole ring with hydrosulfide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while reduction might produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its effects on various biological pathways.
Medicine
Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound could be explored for its potential therapeutic applications in these areas.
Industry
Industrially, the compound might be used in the development of new agrochemicals or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its use in treating fungal infections.
Uniqueness
What sets 5-(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C14H11Cl2N5S |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-3-yl)-4-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11Cl2N5S/c15-8-3-9(16)5-10(4-8)21-13(19-20-14(21)22)12-6-11(17-18-12)7-1-2-7/h3-7H,1-2H2,(H,17,18)(H,20,22) |
InChI Key |
KLTUZKOGSLIQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061107.png)
![4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B11061115.png)
![6-(4-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061116.png)
![3,3'-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one]](/img/structure/B11061123.png)
![4-({[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propylfuran-2-carbonitrile](/img/structure/B11061130.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061135.png)
![Methyl 1-[(2-nitrophenyl)sulfonyl]prolinate](/img/structure/B11061137.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061138.png)
![1-[1-(4-Chlorobenzyl)-2,5-dioxopyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11061143.png)

![3-[1-{[(2-hydroxyphenyl)carbonyl]amino}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11061154.png)
![2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11061166.png)
![3-[1'-(Phenylcarbonyl)-4,4'-bipiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11061177.png)
![6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide](/img/structure/B11061181.png)
